(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034523-40-3
VCID: VC6974681
InChI: InChI=1S/C14H13F3N4O3S/c1-20-5-4-18-13(20)25(23,24)10-7-21(8-10)12(22)9-2-3-11(19-6-9)14(15,16)17/h2-6,10H,7-8H2,1H3
SMILES: CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Molecular Formula: C14H13F3N4O3S
Molecular Weight: 374.34

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

CAS No.: 2034523-40-3

Cat. No.: VC6974681

Molecular Formula: C14H13F3N4O3S

Molecular Weight: 374.34

* For research use only. Not for human or veterinary use.

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone - 2034523-40-3

Specification

CAS No. 2034523-40-3
Molecular Formula C14H13F3N4O3S
Molecular Weight 374.34
IUPAC Name [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Standard InChI InChI=1S/C14H13F3N4O3S/c1-20-5-4-18-13(20)25(23,24)10-7-21(8-10)12(22)9-2-3-11(19-6-9)14(15,16)17/h2-6,10H,7-8H2,1H3
Standard InChI Key YMWCNIDZDKBJHG-UHFFFAOYSA-N
SMILES CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F

Introduction

Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring both thiophene and pyrrolidine rings, along with sulfonyl groups. This unique structural combination imparts distinct chemical and biological properties, making it valuable for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps. A common method starts with thiophene-2-carboxylate as the core structure. Specific reagents and conditions may include the use of sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production may utilize continuous flow reactors to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize by-products and enhance efficiency.

Chemical Reactions and Products

This compound can undergo various chemical reactions, including oxidation and reduction.

  • Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

  • Reduction: The compound can be reduced to remove the sulfonyl groups, potentially yielding thiophene derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres.

Scientific Research Applications

Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate has several applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: Used in studying enzyme interactions and as a potential inhibitor in biochemical assays.

  • Medicine: Ongoing research explores its potential as a therapeutic agent, particularly where sulfonyl-containing compounds have shown efficacy.

  • Industry: Utilized in developing advanced materials like polymers and coatings due to its unique structural properties.

Mechanism of Action

The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction disrupts biological pathways, making the compound useful in studying enzyme functions and as a potential drug candidate.

Comparison with Similar Compounds

While similar compounds like Methyl 3-sulfonylamino-2-thiophenecarboxylate and Methyl 3-(methylsulfonyl)pyrrolidine-2-carboxylate share some structural features, Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is distinct due to its combination of thiophene and pyrrolidine rings with multiple sulfonyl groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator